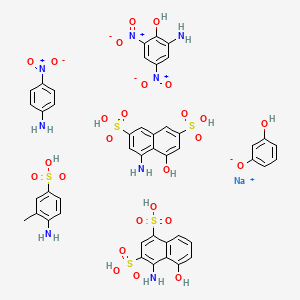
Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline” is a complex chemical entity composed of multiple aromatic and sulfonic acid groups. Each component of this compound has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-4,6-dinitrophenol: This compound can be synthesized by neutralizing an alcoholic solution of picric acid with ammonium hydroxide, followed by the addition of hydrogen sulfide to yield sulfur and red crystals.
4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: This compound is typically synthesized through sulfonation and nitration reactions involving naphthalene derivatives.
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid: Similar to its 1,3-disulfonic acid counterpart, this compound is prepared through sulfonation and nitration of naphthalene derivatives.
4-amino-3-methylbenzenesulfonic acid: This compound is synthesized through sulfonation of 4-amino-3-methylbenzene.
3-hydroxyphenolate: This compound can be prepared through nucleophilic aromatic substitution reactions involving phenol derivatives.
4-nitroaniline: This compound is synthesized through nitration of aniline derivatives.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale sulfonation, nitration, and neutralization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Compounds like 2-amino-4,6-dinitrophenol undergo oxidation reactions to form various nitro derivatives.
Reduction: Reduction of nitro groups in these compounds can yield corresponding amines.
Substitution: Nucleophilic aromatic substitution reactions are common for compounds like 3-hydroxyphenolate.
Common Reagents and Conditions
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Hydrogen sulfide, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
These compounds have diverse applications in scientific research:
Mechanism of Action
The mechanism of action for these compounds varies based on their chemical structure:
2-amino-4,6-dinitrophenol: Acts as a protonophore, disrupting proton gradients across biological membranes.
4-nitroaniline: Functions as an intermediate in the synthesis of various pharmaceuticals and dyes.
Comparison with Similar Compounds
Similar Compounds
Picramic acid: Similar to 2-amino-4,6-dinitrophenol, used in hair dyes.
Iso-picramic acid: An isomer of picramic acid with similar energetic properties.
Uniqueness
The uniqueness of this compound lies in its complex structure, combining multiple functional groups that confer diverse chemical reactivity and applications.
Properties
Molecular Formula |
C45H43N8NaO26S5 |
|---|---|
Molecular Weight |
1295.2 g/mol |
IUPAC Name |
sodium;2-amino-4,6-dinitrophenol;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;3-hydroxyphenolate;4-nitroaniline |
InChI |
InChI=1S/2C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;/h2*1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;/q;;;;;;+1/p-1 |
InChI Key |
GJUZGEOPGAHBDF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)[O-])O.C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















